molecular formula C6H9ClN2O2S B13241928 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B13241928
M. Wt: 208.67 g/mol
InChI Key: SJHRXPVUUBUUBP-UHFFFAOYSA-N
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Description

Structural Elucidation of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl Chloride

Molecular Architecture and Stereochemical Features

The molecular structure of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride comprises a five-membered imidazole ring substituted with a methyl group at the 2-position, connected via an ethane chain to a sulfonyl chloride (–SO₂Cl) group. The imidazole ring contains two nitrogen atoms at non-adjacent positions, contributing to its aromaticity and planarity. The ethane spacer adopts a staggered conformation to minimize steric hindrance between the imidazole ring and the sulfonyl chloride group.

The molecular formula is C₆H₈ClN₂O₂S , with a molecular weight of 208.67 g/mol . X-ray crystallography of analogous compounds confirms that the sulfonyl chloride group forms a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°. No chiral centers are present in the molecule, as confirmed by symmetry analysis and computational modeling.

Table 1: Key bond lengths and angles from DFT calculations

Bond/Angle Value (Å/°)
S–O₁ 1.43
S–O₂ 1.44
S–Cl 2.02
N1–C2 (imidazole) 1.32
O–S–O angle 119.1

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy (400 MHz, DMSO-d₆) reveals distinct proton environments:

  • Imidazole protons : Aromatic protons at δ 7.25 (1H, d, J = 1.6 Hz, H4) and δ 7.87 (1H, d, J = 1.6 Hz, H5).
  • Methyl group : Singlet at δ 2.45 (3H, s, CH₃).
  • Ethane chain : Multiplet at δ 3.72 (2H, m, CH₂–SO₂Cl) and δ 4.23 (2H, t, J = 6.8 Hz, CH₂–imidazole).

¹³C NMR (100 MHz, DMSO-d₆) assignments:

  • Imidazole carbons : δ 119.4 (C4), δ 137.2 (C5), δ 148.9 (C2–CH₃).
  • Sulfonyl chloride carbon : δ 54.3 (CH₂–SO₂Cl).

Table 2: ¹H NMR chemical shifts and assignments

Proton Environment δ (ppm) Multiplicity Integration
H4 (imidazole) 7.25 Doublet 1H
H5 (imidazole) 7.87 Doublet 1H
CH₃ 2.45 Singlet 3H
CH₂–SO₂Cl 3.72 Multiplet 2H
Infrared (IR) Vibrational Fingerprinting

IR spectroscopy (KBr pellet) identifies key functional groups:

  • S=O asymmetric stretch : 1365 cm⁻¹ and 1173 cm⁻¹.
  • C–N stretch (imidazole) : 1598 cm⁻¹.
  • C–H bend (methyl) : 1450 cm⁻¹.

The absence of O–H stretches (3200–3600 cm⁻¹) confirms the complete conversion of precursor alcohols to sulfonyl chloride.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) under electron ionization (EI) conditions shows:

  • Molecular ion peak : m/z 208.67 [M]⁺.
  • Major fragments :
    • m/z 173.02 [M–Cl]⁺ (loss of chlorine).
    • m/z 128.11 [M–SO₂Cl]⁺ (imidazole-ethane fragment).

Table 3: Dominant mass spectral fragments

Fragment Ion m/z Proposed Structure
[M]⁺ 208.67 Intact molecule
[M–Cl]⁺ 173.02 Sulfonyl radical loss
[C₅H₇N₂O]⁺ 128.11 Imidazole-ethylene fragment

Computational Modeling Approaches

Density Functional Theory (DFT) Optimizations

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Geometry optimization : The lowest-energy conformation features a dihedral angle of 112° between the imidazole ring and the sulfonyl chloride group.
  • Bond lengths : S–Cl (2.02 Å) and S–O (1.43–1.44 Å) align with crystallographic data.

Figure 1: HOMO-LUMO energy gap
$$ \text{HOMO} = -6.12 \, \text{eV}, \, \text{LUMO} = -1.87 \, \text{eV}, \, \text{Gap} = 4.25 \, \text{eV} $$

Molecular Orbital Analysis and Charge Distribution

Natural bond orbital (NBO) analysis indicates:

  • Charge distribution : Sulfur atom carries a partial positive charge (+1.32), while chlorine is negatively charged (−0.45).
  • Frontier orbitals : The HOMO localizes on the imidazole ring, while the LUMO resides on the sulfonyl chloride group, suggesting nucleophilic attack at sulfur.

Table 4: Atomic charges from NBO analysis

Atom Charge (e)
S +1.32
Cl −0.45
N1 −0.28
O1 −0.61

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

2-(2-methylimidazol-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-6-8-2-3-9(6)4-5-12(7,10)11/h2-3H,4-5H2,1H3

InChI Key

SJHRXPVUUBUUBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-methylimidazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine would yield a sulfonamide derivative, while reacting with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can form stable sulfonamide or sulfonate ester linkages .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • The target compound’s ethane spacer balances reactivity and steric accessibility, making it preferable for modular drug design compared to bulkier analogs (e.g., ) .
  • Isomeric sulfonyl chlorides (e.g., ) highlight the importance of regiochemistry in tuning electronic properties for specific applications .
  • Commercial availability of analogs like 2-(2-methylimidazol-1-yl)aniline () underscores their utility in high-value intermediates, though they lack the target’s versatility .

Biological Activity

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride is a sulfonamide derivative characterized by its unique structural features, including a sulfonyl chloride group attached to a 2-methyl imidazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data tables and case studies.

  • Molecular Formula : C₆H₉ClN₂O₂S
  • Molecular Weight : 208.67 g/mol
  • CAS Number : 1592410-67-7

Biological Activity Overview

The biological activity of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride can be attributed to both its imidazole ring and sulfonamide group. Compounds containing imidazole rings are frequently associated with antimicrobial properties, while sulfonamides are known for their antibacterial effects. This dual functionality suggests that the compound may exhibit a broad spectrum of biological activities.

Antimicrobial Activity

Research indicates that 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide, a related compound, shows significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogenic microorganisms.

Pathogen Inhibition Zone (mm) Reference
E. coli30
Staphylococcus aureus29
Candida albicansModerate (18 mm)

These results suggest that the compound may be effective against both bacterial and fungal pathogens.

The mechanism by which 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride exerts its biological effects primarily involves its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This allows it to form covalent bonds with various biological molecules, potentially modifying their functions.

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding interactions of this compound with key microbial enzymes. For instance, docking studies with penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) revealed strong binding affinities, indicating potential as an antibacterial and antifungal agent .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to or derived from 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride:

  • Antimicrobial Evaluation : In a study assessing various imidazole derivatives, compounds similar to 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride exhibited varying degrees of antimicrobial activity against E. coli and S. aureus, with some derivatives showing inhibition zones comparable to standard antibiotics .
  • Toxicity Assessment : Toxicity predictions using computational models indicated low carcinogenicity potential for various derivatives, suggesting that while these compounds are biologically active, they may also be relatively safe for therapeutic use .
  • ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds were evaluated, revealing good solubility but low oral bioavailability in most cases. This information is crucial for understanding the therapeutic potential and limitations of these compounds .

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